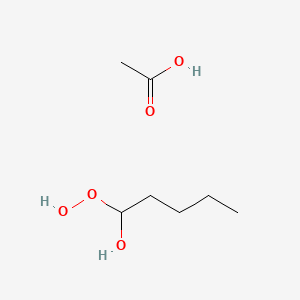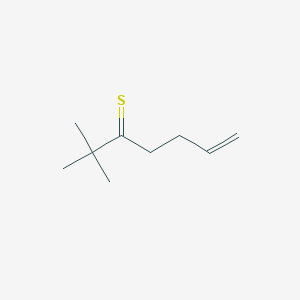
2,2-Dimethylhept-6-ene-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethylhept-6-ene-3-thione is an organic compound characterized by its unique structure, which includes a heptene backbone with a thione group and two methyl groups attached to the second carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylhept-6-ene-3-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethylhept-6-ene with sulfur sources under specific conditions to introduce the thione group. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethylhept-6-ene-3-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in substitution reactions where the thione group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are critical for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .
Aplicaciones Científicas De Investigación
2,2-Dimethylhept-6-ene-3-thione has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as an antimicrobial or anticancer agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethylhept-6-ene-3-thione involves its interaction with molecular targets and pathways. The thione group can interact with nucleophiles and electrophiles, leading to various biochemical and chemical transformations. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, influencing their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2,2-Dimethylhept-6-ene-3-thione include:
- 2,2-Dimethylhept-3-ene
- 2,6-Dimethyl-3-heptene
- 2,2-Dimethyl-3-heptene
Uniqueness
This compound is unique due to the presence of the thione group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack the thione group or have different functional groups .
Propiedades
Número CAS |
59104-35-7 |
|---|---|
Fórmula molecular |
C9H16S |
Peso molecular |
156.29 g/mol |
Nombre IUPAC |
2,2-dimethylhept-6-ene-3-thione |
InChI |
InChI=1S/C9H16S/c1-5-6-7-8(10)9(2,3)4/h5H,1,6-7H2,2-4H3 |
Clave InChI |
RJFUEXBZQXSXTI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=S)CCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-hydroxy-4,4-dimethyl-1-[methyl(prop-2-ynyl)amino]-1-phenylpentan-3-one;oxalic acid](/img/structure/B14611861.png)

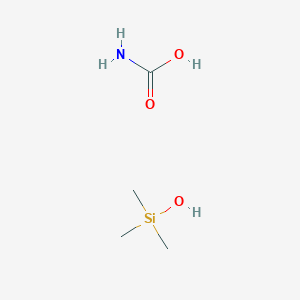
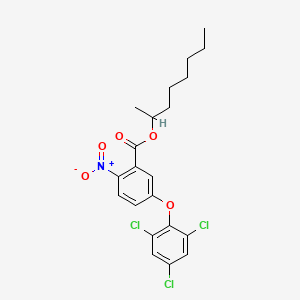
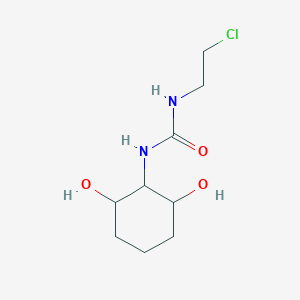


![Silane, trimethyl[[1-(phenylmethyl)ethenyl]oxy]-](/img/structure/B14611917.png)
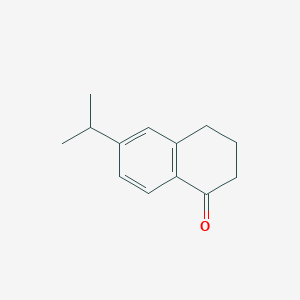
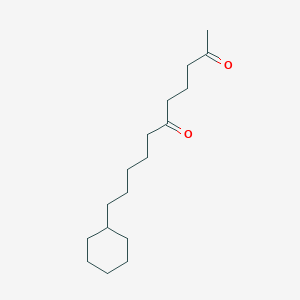
![4-(4-Bromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14611930.png)

